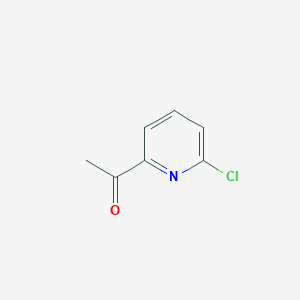

1-(6-Chloropyridin-2-yl)ethanone

説明

The exact mass of the compound 1-(6-Chloropyridin-2-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(6-Chloropyridin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Chloropyridin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(6-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBYRBFYHOJYTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468851 | |

| Record name | 1-(6-chloropyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152356-57-5 | |

| Record name | 1-(6-chloropyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Chloropyridin-2-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 1-(6-Chloropyridin-2-yl)ethanone: A Core Scaffold in Modern Medicinal Chemistry

Introduction

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the pyridine nucleus, represent a privileged class of scaffolds due to their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. Among these, 1-(6-Chloropyridin-2-yl)ethanone (CAS Number: 152356-57-5 ) has emerged as a particularly valuable and versatile intermediate.[1] Its structure, featuring a reactive acetyl group and a strategically positioned chlorine atom on the pyridine ring, offers multiple avenues for chemical elaboration, making it a cornerstone in the synthesis of complex molecules targeting a range of diseases.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-(6-Chloropyridin-2-yl)ethanone. Moving beyond a simple recitation of facts, this document delves into the causality behind its synthesis, its key chemical reactivities, and its field-proven applications, with a particular focus on its role in the generation of potent kinase inhibitors.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is the foundation of its effective use in synthesis. The key identifiers and computed properties for 1-(6-Chloropyridin-2-yl)ethanone are summarized below, providing a baseline for reaction planning and analytical characterization.[1]

| Property | Value | Source |

| CAS Number | 152356-57-5 | PubChem[1] |

| Molecular Formula | C₇H₆ClNO | PubChem[1] |

| Molecular Weight | 155.58 g/mol | PubChem[1] |

| IUPAC Name | 1-(6-chloro-2-pyridinyl)ethanone | PubChem[1] |

| SMILES | CC(=O)C1=NC(=CC=C1)Cl | PubChem[1] |

| InChIKey | KFBYRBFYHOJYTG-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Synthesis and Mechanistic Considerations

The synthesis of 1-(6-Chloropyridin-2-yl)ethanone is not commonly detailed in peer-reviewed journals but can be logically derived from established organometallic principles, starting from readily available precursors. A robust and scalable synthetic strategy is crucial for its application in drug development campaigns.

Proposed Synthetic Pathway: A Logic-Driven Approach

A highly plausible and efficient route begins with 2,6-dichloropyridine , a commodity chemical produced from the chlorination of pyridine. The core challenge is the selective functionalization at the C2 position while retaining the chlorine atom at the C6 position.

Causality of the Synthetic Design: The choice of a Grignard-based or organolithium-based approach is predicated on its reliability for C-C bond formation on heteroaromatic rings. The selective formation of the desired mono-substituted product over the di-substituted analog can be achieved by carefully controlling stoichiometry and temperature. The lower reaction temperature favors the kinetic mono-addition product.

Experimental Protocol (Generalized)

-

Preparation of the Organometallic Reagent: A solution of n-butyllithium (1.0 eq) in hexanes is added dropwise to a cooled (-78 °C) solution of 2,6-dichloropyridine (1.0 eq) in an anhydrous ether solvent such as THF. The lithiation is expected to occur preferentially at the C2 position due to the directing effect of the nitrogen atom.

-

Acetylation: An acetylating agent, such as N-methoxy-N-methylacetamide (Weinreb amide) or acetyl chloride (1.1 eq), is added to the freshly prepared organolithium solution at -78 °C. The Weinreb amide is often preferred as it minimizes the common side reaction of over-addition to form a tertiary alcohol.

-

Workup and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified via column chromatography on silica gel to yield pure 1-(6-Chloropyridin-2-yl)ethanone.

Chemical Reactivity & Application in Kinase Inhibitor Synthesis

The synthetic utility of 1-(6-Chloropyridin-2-yl)ethanone stems from its three key reactive sites: the ketone carbonyl, the C6-chloro substituent, and the pyridine nitrogen. This trifecta of functionality allows for orthogonal chemical modifications, making it an ideal scaffold for building molecular libraries.

-

Ketone Moiety: The acetyl group's carbonyl carbon is electrophilic and can undergo a wide range of reactions, including reduction to an alcohol, conversion to an oxime, or serving as an electrophile in aldol or similar condensation reactions.

-

C6-Chloro Group: The chlorine atom is a competent leaving group for nucleophilic aromatic substitution (SNAr) reactions, particularly with N-, O-, and S-nucleophiles. This position is also amenable to modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, amine, or alkyne substituents.

-

Pyridine Nitrogen: The lone pair on the pyridine nitrogen provides basicity and can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets, especially the hinge region of protein kinases.

Field-Proven Application: Synthesis of Dual Syk/JAK Inhibitors

The true value of a chemical intermediate is demonstrated through its successful application in synthesizing biologically active molecules. A prime example is found in patent WO2012140510A1 , which describes the synthesis of potent dual inhibitors of Spleen Tyrosine Kinase (Syk) and Janus Kinase (JAK). These kinases are crucial targets for treating inflammatory diseases and cancers.

In this patent, 1-(6-chloropyridin-2-yl)ethanone serves as the foundational starting material. The synthesis proceeds via two key transformations that perfectly illustrate the compound's utility:

-

Condensation Reaction: The acetyl group is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This step activates the methyl group of the acetyl moiety for subsequent cyclization.

-

Cyclization/Substitution: The enaminone is then reacted with a substituted hydrazine. This results in the formation of a pyrazole ring, and critically, the chlorine atom at the C6 position is displaced by the hydrazine nucleophile in a tandem reaction to construct the final bicyclic pyrazolo[3,4-b]pyridine core of the kinase inhibitor.

This elegant one-pot transformation leverages two of the molecule's reactive sites to rapidly build molecular complexity, a hallmark of an efficient synthetic design in medicinal chemistry.

Analytical Characterization Profile

Rigorous analytical characterization is essential for verifying the identity and purity of any synthetic intermediate. While experimental spectroscopic data for 1-(6-Chloropyridin-2-yl)ethanone is not widely published in peer-reviewed literature, a predicted NMR profile can be constructed based on established principles of spectroscopy. Researchers should confirm these values experimentally.

| Technique | Predicted Data |

| ¹H NMR | δ ~ 2.7 ppm (s, 3H, -COCH₃)δ ~ 7.5-7.6 ppm (d, 1H, Ar-H)δ ~ 7.8-8.0 ppm (t, 1H, Ar-H)δ ~ 8.0-8.1 ppm (d, 1H, Ar-H) |

| ¹³C NMR | δ ~ 25 ppm (-CH₃)δ ~ 122 ppm (Ar-CH)δ ~ 128 ppm (Ar-CH)δ ~ 140 ppm (Ar-CH)δ ~ 151 ppm (Ar-C-Cl)δ ~ 154 ppm (Ar-C-CO)δ ~ 200 ppm (C=O) |

| Mass Spec (EI) | M⁺ expected at m/z = 155, with an M+2 peak at m/z = 157 (approx. 1/3 intensity) due to the ³⁷Cl isotope. |

Safety, Handling, and Storage

As a laboratory chemical, 1-(6-Chloropyridin-2-yl)ethanone must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

1-(6-Chloropyridin-2-yl)ethanone is more than just a chemical intermediate; it is a powerful tool for innovation in drug discovery. Its well-defined reactive sites provide a robust platform for the construction of complex molecular architectures, as evidenced by its pivotal role in the synthesis of next-generation kinase inhibitors. By understanding its synthesis, reactivity, and analytical profile, researchers can confidently and efficiently leverage this scaffold to accelerate their research and development programs, ultimately contributing to the discovery of new and effective medicines.

References

-

PubChem. 1-(6-Chloropyridin-2-yl)ethanone. National Center for Biotechnology Information. [Link]

-

World Intellectual Property Organization. (2012). PYRAZOLO[3,4-B]PYRIDINE DERIVATIVES AS DUAL SYK/JAK INHIBITORS. Patent No. WO/2012/140510. [Link]

Sources

1-(6-Chloropyridin-2-yl)ethanone molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-(6-Chloropyridin-2-yl)ethanone

Introduction

1-(6-Chloropyridin-2-yl)ethanone, also known as 2-acetyl-6-chloropyridine, is a substituted pyridine derivative that serves as a crucial intermediate in modern organic synthesis. As a member of the heterocyclic ketone family, its unique electronic and steric properties, arising from the interplay between the electron-withdrawing chlorine atom, the acetyl group, and the pyridine ring nitrogen, make it a valuable building block for the development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic placement of its functional groups allows for a wide range of chemical transformations, positioning it as a versatile scaffold in synthetic chemistry.

This technical guide provides a comprehensive analysis of the molecular structure of 1-(6-Chloropyridin-2-yl)ethanone. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, structural characterization, solid-state behavior, and chemical reactivity. By synthesizing data from established chemical databases and analogous structures, this document aims to serve as an authoritative resource for understanding and utilizing this important chemical entity.

Part 1: Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical compound is to establish its unambiguous identity and core physical properties. These parameters govern its behavior in different environments and are critical for experimental design, from reaction setup to purification and storage.

The molecular structure of 1-(6-Chloropyridin-2-yl)ethanone consists of a pyridine ring substituted at the 2-position with an acetyl group (–C(O)CH₃) and at the 6-position with a chlorine atom.

Caption: Workflow for the synthesis of 1-(6-Chloropyridin-2-yl)ethanone.

Step-by-Step Methodology:

-

Reaction Setup: A solution of 6-chloro-2-cyanopyridine in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0°C in an ice bath.

-

Grignard Addition: A solution of methylmagnesium bromide (typically 1 M in THF) is added dropwise to the stirred cyanopyridine solution. The temperature is carefully maintained at 0°C to control the exothermic reaction.

-

Causality: The slow addition at low temperature prevents side reactions and ensures the formation of the desired magnesium imine intermediate. Anhydrous conditions are critical as Grignard reagents react violently with water.

-

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0°C to ensure complete conversion.

-

Hydrolysis: The reaction mixture is then slowly transferred to a beaker containing a stirred solution of 2 N hydrochloric acid, also cooled in an ice bath. This step hydrolyzes the intermediate imine to the ketone.

-

Causality: The acidic workup protonates the imine nitrogen, facilitating its hydrolysis to the carbonyl group.

-

-

Neutralization and Extraction: The pH of the aqueous solution is adjusted to approximately 8 using an aqueous sodium hydroxide solution. The product is then extracted into an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Alternative Synthetic Route: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers powerful alternatives, such as palladium-catalyzed reactions. For instance, a Stille or Suzuki coupling could be envisioned, starting from 2,6-dichloropyridine. A selective mono-functionalization with a suitable acetyl-group equivalent, followed by a second coupling or reduction, could lead to the target molecule. Palladium-catalyzed methods are known for their high efficiency and functional group tolerance.[1][2]

Part 3: Structural Elucidation and Spectroscopic Signature

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Signature |

| ¹H NMR | Aromatic Protons (3H): Three signals in the δ 7.5-8.0 ppm range, likely exhibiting doublet, triplet, and doublet splitting patterns corresponding to the three adjacent protons on the pyridine ring. Methyl Protons (3H): A sharp singlet around δ 2.7 ppm. |

| ¹³C NMR | Carbonyl Carbon: Signal around δ 198-200 ppm. Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 120-155 ppm). Methyl Carbon: Signal around δ 25-27 ppm. |

| IR Spectroscopy | C=O Stretch: Strong absorption band around 1700 cm⁻¹. C=N/C=C Stretch: Bands in the 1400-1600 cm⁻¹ region. C-Cl Stretch: Signal in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z 155. Isotopic Peak (M+2)⁺: A peak at m/z 157 with an intensity of approximately one-third of the M⁺ peak, characteristic of a monochlorinated compound. Fragment Ion: A significant peak at m/z 140, corresponding to the loss of the methyl group ([M-15]⁺). |

Part 4: Solid-State Structure and Supramolecular Chemistry

The arrangement of molecules in the solid state is dictated by intermolecular forces, which influence physical properties like melting point and solubility. While the crystal structure of 1-(6-Chloropyridin-2-yl)ethanone has not been reported, we can infer its likely solid-state behavior from the crystal structure of the closely related compound 1-[6-(6-acetylpyridin-2-yl)pyridin-2-yl]ethanone.[5][7]

In the solid state, the pyridine ring is expected to be planar. The acetyl group may be slightly twisted out of the plane of the ring. The molecular packing will likely be dominated by weak intermolecular interactions.

Potential Intermolecular Interactions:

-

C–H···O Hydrogen Bonds: The oxygen atom of the acetyl group is a potent hydrogen bond acceptor and can interact with aromatic C-H donors from neighboring molecules.

-

C–H···N Hydrogen Bonds: The pyridine nitrogen can also act as a hydrogen bond acceptor.

-

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen on adjacent molecules.

-

π–π Stacking: The electron-deficient pyridine rings may engage in offset π–π stacking interactions.

These interactions would likely link the molecules into extended supramolecular networks, such as sheets or chains.[5]

Caption: Conceptual diagram of potential intermolecular interactions.

Part 5: Reactivity and Applications in Synthesis

The chemical reactivity of 1-(6-Chloropyridin-2-yl)ethanone is defined by its three primary functional components: the chloro-substituted pyridine ring, the acetyl carbonyl group, and the acidic methyl protons.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 6-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen and the acetyl group. This allows for its displacement by various nucleophiles (e.g., amines, alkoxides, thiols), providing a gateway to a diverse range of 6-substituted-2-acetylpyridine derivatives.[8]

-

Carbonyl Group Chemistry: The ketone functionality can undergo a wide array of classical reactions. These include:

-

Reduction: To form the corresponding secondary alcohol.

-

Oxidation: (e.g., Baeyer-Villiger oxidation) to form an ester.

-

Nucleophilic Addition: With organometallic reagents (e.g., Grignard, organolithium) to generate tertiary alcohols.

-

Wittig Reaction: To form alkenes.

-

-

Methyl Group Condensations: The α-protons on the methyl group are acidic and can be deprotonated by a suitable base. The resulting enolate can participate in aldol-type condensation reactions with various electrophiles, enabling chain extension at this position.[9]

Due to this versatile reactivity, 1-(6-Chloropyridin-2-yl)ethanone is an attractive starting material for synthesizing more complex molecular architectures. It is a key precursor for building polypyridyl ligands used in coordination chemistry and for constructing the core scaffolds of biologically active molecules in drug discovery programs.[5][10]

Conclusion

1-(6-Chloropyridin-2-yl)ethanone is a synthetically valuable heterocyclic ketone with a well-defined molecular structure that dictates its chemical behavior. Its properties are characterized by the electronic interplay of a pyridine ring, a chlorine substituent, and an acetyl group. This guide has detailed its molecular identity, outlined robust synthetic strategies, predicted its spectroscopic signatures, and discussed its potential solid-state organization and chemical reactivity. The multifaceted nature of this compound ensures its continued importance as a versatile intermediate for researchers and scientists in both academic and industrial settings, particularly in the fields of medicinal chemistry and materials science.

References

-

PubChem. (n.d.). 1-(6-Chloropyridin-2-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Dogan, H. Z., Sengul, A., & Coles, S. J. (2011). 1-[6-(6-Acetyl-pyridin-2-yl)pyridin-2-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1295. Retrieved from [Link]

-

Wang, G., et al. (2018). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. Royal Society of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(6-bromopyridin-2-yl)ethanone. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Acetyl-6-Bromopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(6-Chloropyridazin-4-YL)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetyl-6-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Maidich, L., et al. (2018). Step by step palladium mediated syntheses of new 2-(pyridin-2-yl)-6-R-nicotinic acids and esters. ResearchGate. Retrieved from [Link]

-

Liu, X., et al. (2022). Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines. Organic Chemistry Frontiers. Retrieved from [Link]

-

Procter, D. J., et al. (2021). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. Chemical Science, 12(6), 2251-2256. Retrieved from [Link]

-

Zhang, X., et al. (2014). Synthesis and characterization of a cyclic vinylpalladium(ii) complex: vinylpalladium species as the possible intermediate in the catalytic direct olefination reaction of enamide. Chemical Science, 5(6), 2469-2474. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-acetyl pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetyl-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

De, S., et al. (2021). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molecules, 26(24), 7583. Retrieved from [Link]

-

PubMed. (2011). 1-[6-(6-Acetyl-pyridin-2-yl)pyridin-2-yl]ethanone. National Library of Medicine. Retrieved from [Link]

Sources

- 1. Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-Acetyl-6-bromopyridine | C7H6BrNO | CID 11298578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Acetylpyridine CAS#: 1122-62-9 [m.chemicalbook.com]

- 7. 1-[6-(6-Acetyl-pyridin-2-yl)pyridin-2-yl]ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Acetyl-6-Bromopyridine Manufacturer & Supplier China | Chemical Properties, Uses & Safety Data [pipzine-chem.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. 476472-11-4|1-(6-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone|BLD Pharm [bldpharm.com]

1-(6-Chloropyridin-2-yl)ethanone synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1-(6-Chloropyridin-2-yl)ethanone

Authored by Gemini, Senior Application Scientist

Abstract

1-(6-Chloropyridin-2-yl)ethanone is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its substituted pyridine scaffold allows for diverse functionalization, making it a valuable building block for drug discovery professionals. This guide provides a comprehensive overview of the primary synthetic pathways to this key intermediate. We will delve into the mechanistic underpinnings, procedural details, and comparative analysis of methodologies including organometallic approaches via Grignard and organolithium reagents, and palladium-catalyzed cross-coupling reactions. Each section is designed to offer researchers and scientists not only a protocol but also the strategic rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic landscape.

Introduction: The Strategic Importance of 1-(6-Chloropyridin-2-yl)ethanone

The 2-acetyl-6-chloropyridine structure is a privileged motif in medicinal chemistry. The chlorine atom at the 6-position serves as a versatile handle for nucleophilic aromatic substitution or as a coupling partner in transition-metal-catalyzed reactions, while the acetyl group at the 2-position provides a reactive site for further elaboration into more complex side chains. This dual functionality makes 1-(6-chloropyridin-2-yl)ethanone an attractive starting material for constructing libraries of bioactive molecules. This guide will explore the most effective and scientifically robust methods for its preparation.

Synthesis via Organometallic Intermediates

Organometallic reagents are a cornerstone of C-C bond formation. Their application in the synthesis of acetylpyridines involves the reaction of a metalated pyridine species with an acetylating agent. The choice of metal (typically lithium or magnesium) is critical and dictates the reaction conditions and selectivity.

Directed Ortho-Metalation (DoM) of 2-Chloropyridine

Directed ortho-metalation is a powerful strategy that utilizes a directing group to position a strong base for deprotonation at an adjacent site. In the case of 2-chloropyridine, the chlorine atom itself can serve as a directing group, facilitating lithiation at the C3 position. However, for synthesis of the 2-acetyl-6-chloro isomer, this specific strategy is less direct. A more common approach involves metal-halogen exchange or direct insertion. For the purpose of creating the target molecule, a more relevant pathway begins with a precursor that can be selectively metalated.

A highly effective strategy involves the chemoselective metalation of 2-chloropyridine using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The chlorine atom directs the deprotonation to the ortho C3 position.[1] While this is excellent for 3-functionalization, accessing the 6-position requires a different precursor. A more viable route starts with 2,6-dichloropyridine.

Lithiation of 2,6-Dichloropyridine and Acylation

A more direct and regioselective approach starts with 2,6-dichloropyridine. Treatment with a strong base like n-butyllithium (n-BuLi) at very low temperatures can lead to a lithium-halogen exchange or deprotonation. However, a more controlled method involves directed metalation.

The lithiation of 2-chloropyridine can be achieved at low temperatures, followed by acylation.[2] A key consideration is the stability of the lithiated intermediate, which can be prone to decomposition or rearrangement at higher temperatures.

Workflow: Lithiation and Acylation

Caption: Lithiation of 2,6-dichloropyridine followed by acylation.

Experimental Protocol: Synthesis from 2,6-Dichloropyridine

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 2,6-dichloropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, typically 1.6 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour.

-

Acylation: N,N-Dimethylacetamide (1.2 eq) is added dropwise to the reaction mixture at -78 °C.

-

Warming and Quench: The reaction is allowed to slowly warm to room temperature and stirred for an additional 2 hours.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-(6-chloropyridin-2-yl)ethanone.

Causality and Trustworthiness: The use of extremely low temperatures (-78 °C) is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.[2] The choice of N,N-dimethylacetamide as the acetylating agent provides a reliable source for the acetyl group. The aqueous workup with a mild acid like NH₄Cl neutralizes the basic reaction mixture and protonates the intermediate alkoxide to form the final ketone product.

Synthesis via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent one of the most versatile and powerful methods in modern organic synthesis for forming C-C bonds.[3][4] For the synthesis of 1-(6-chloropyridin-2-yl)ethanone, a Stille coupling or a Negishi coupling approach is highly effective, starting from 2,6-dichloropyridine.

Stille Coupling Approach

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium(0) complex. In this context, 2,6-dichloropyridine can be selectively coupled with an acetyl-containing organotin reagent.

Reaction Diagram: Stille Cross-Coupling

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling

-

Reaction Setup: To a solution of 2,6-dichloropyridine (1.0 eq) in an anhydrous, degassed solvent such as toluene or DMF, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the organostannane reagent (e.g., tributyl(1-ethoxyvinyl)tin, 1.1 eq).

-

Reaction Conditions: The mixture is heated under an inert atmosphere (Nitrogen or Argon) to a temperature typically between 80-110 °C. The reaction progress is monitored by TLC or GC-MS.

-

Workup: After completion, the reaction mixture is cooled to room temperature. If tributyl(1-ethoxyvinyl)tin is used, the resulting enol ether is hydrolyzed by adding aqueous HCl (e.g., 2 M) and stirring for 1-2 hours.

-

Purification: The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with aqueous potassium fluoride (to remove tin byproducts), brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Rationale and Insights: The key advantage of this method is the high functional group tolerance of the Stille coupling. The main drawback is the toxicity and cost of the organotin reagents and the difficulty in removing tin byproducts. The use of (1-ethoxyvinyl)tin reagents followed by acidic hydrolysis is a common and effective way to introduce an acetyl group.[5]

Comparative Analysis of Synthesis Pathways

To aid researchers in selecting the optimal pathway, the following table summarizes the key characteristics of the discussed methods.

| Feature | Lithiation/Acylation | Palladium-Catalyzed Stille Coupling |

| Starting Material | 2,6-Dichloropyridine | 2,6-Dichloropyridine |

| Key Reagents | n-BuLi, N,N-Dimethylacetamide | Organostannane, Pd(0) Catalyst |

| Temperature | Cryogenic (-78 °C) | Elevated (80-110 °C) |

| Primary Advantage | High atom economy, relatively inexpensive reagents. | High functional group tolerance, milder conditions than lithiation. |

| Primary Disadvantage | Requires strictly anhydrous conditions and cryogenic temperatures. | Toxicity of tin reagents, catalyst cost, byproduct removal. |

| Typical Yields | Moderate to Good | Good to Excellent |

Conclusion

The synthesis of 1-(6-chloropyridin-2-yl)ethanone can be effectively achieved through several robust synthetic routes. The choice of method largely depends on the available laboratory equipment, scale of the reaction, and tolerance for specific reagents. The organometallic route via lithiation is often favored for its cost-effectiveness on a larger scale, provided that cryogenic conditions can be safely managed. For smaller-scale syntheses, particularly in the context of medicinal chemistry where functional group tolerance is paramount, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative, despite the associated costs and challenges of reagent toxicity. This guide provides the foundational knowledge for scientists to confidently select and execute the synthesis of this crucial chemical intermediate.

References

- CN115611802B.Synthetic method of 3-acetyl-2-chloropyridine. Google Patents.

-

Dalton Transactions (2018). Mechanochemical Routes for the Synthesis of Acetyl- And Bis-(Imino)pyridine Ligands and Organometallics. PubMed. Available at: [Link]

- CN109503469A.A kind of preparation method of 2- acetylpyridine. Google Patents.

-

PubChem. 1-(6-Chloropyridin-2-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

-

YouTube (2022). Preparation of Pyridines, Part 3: By Acylation. Available at: [Link]

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

-

Wikipedia. 2-Chloropyridine. Available at: [Link]

-

Wikipedia. 2,6-Dichloropyridine. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (1987). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Royal Society of Chemistry Publishing. Available at: [Link]

-

Organic Chemistry Frontiers (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry Publishing. Available at: [Link]

-

Journal of Medicinal Chemistry (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. Available at: [Link]

Sources

- 1. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(6-Chloropyridin-2-yl)ethanone: An In-depth Technical Guide

Introduction

1-(6-Chloropyridin-2-yl)ethanone is a heterocyclic ketone of significant interest in medicinal chemistry and drug development. Its substituted pyridine core is a common scaffold in a variety of biologically active compounds. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-(6-Chloropyridin-2-yl)ethanone. The presented data is a synthesis of predicted values based on established spectroscopic principles and data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic characteristics of this compound.

Molecular Structure and Key Features

1-(6-Chloropyridin-2-yl)ethanone possesses a pyridine ring substituted with a chlorine atom at the 6-position and an acetyl group at the 2-position. The electron-withdrawing nature of the chlorine atom and the nitrogen atom in the pyridine ring, along with the carbonyl group, significantly influences the chemical environment of the protons and carbon atoms, which is reflected in their respective NMR spectra.

Caption: Molecular structure of 1-(6-Chloropyridin-2-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-(6-Chloropyridin-2-yl)ethanone, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the three protons of the methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine atom.

Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.95 | d | ~8.0 |

| H-4 | 7.80 | t | ~8.0 |

| H-5 | 7.45 | d | ~8.0 |

| -CH₃ | 2.70 | s | - |

Interpretation:

-

The pyridine protons (H-3, H-4, and H-5) are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the electronegative nitrogen and chlorine atoms.

-

H-3 is anticipated to be the most downfield proton due to its proximity to the acetyl group.

-

The coupling pattern (a triplet for H-4 and two doublets for H-3 and H-5) is characteristic of a 2,6-disubstituted pyridine ring.

-

The methyl protons of the acetyl group are expected to appear as a singlet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 199.5 |

| C-2 | 153.0 |

| C-6 | 151.0 |

| C-4 | 139.0 |

| C-3 | 127.0 |

| C-5 | 122.0 |

| -CH₃ | 26.0 |

Interpretation:

-

The carbonyl carbon is expected to have the most downfield chemical shift.

-

The carbons directly attached to the nitrogen and chlorine (C-2 and C-6) will also be significantly downfield.

-

The remaining pyridine carbons (C-3, C-4, and C-5) will appear at intermediate chemical shifts.

-

The methyl carbon will be the most upfield signal.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[1]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 1-(6-Chloropyridin-2-yl)ethanone.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Caption: A generalized workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(6-Chloropyridin-2-yl)ethanone is expected to show characteristic absorption bands for the C=O, C-Cl, and C=N bonds, as well as the aromatic C-H and C=C stretching vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1580, 1470, 1430 | Medium-Strong | Aromatic C=C and C=N stretch |

| ~1100 | Medium | C-Cl stretch |

| ~800 | Strong | Aromatic C-H out-of-plane bend |

Interpretation:

-

The strong absorption band around 1700 cm⁻¹ is a clear indication of the carbonyl group of the ketone.

-

The bands in the 1430-1580 cm⁻¹ region are characteristic of the pyridine ring vibrations.

-

The presence of a C-Cl bond is suggested by the absorption in the 1100 cm⁻¹ region.

-

Aromatic C-H stretching and bending vibrations are also expected.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[2][3]

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid 1-(6-Chloropyridin-2-yl)ethanone onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 155/157 | 100/33 | [M]⁺ (Molecular ion) |

| 140/142 | 60/20 | [M - CH₃]⁺ |

| 112 | 40 | [M - CO - Cl]⁺ |

| 78 | 50 | [C₅H₄N]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 155, with an isotopic peak [M+2]⁺ at m/z 157 with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.

-

A significant fragment is expected from the loss of a methyl radical (•CH₃) to give a cation at m/z 140/142.

-

Further fragmentation could involve the loss of carbon monoxide (CO) and a chlorine radical (•Cl).

-

The peak at m/z 78 corresponds to the pyridyl cation.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[4][5][6]

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

Detect the ions and generate a mass spectrum.

-

Caption: A simplified workflow for mass spectrometry.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS, provide a comprehensive profile for 1-(6-Chloropyridin-2-yl)ethanone. This information is essential for its unambiguous identification, for monitoring its presence and purity in research and development settings, and for understanding its chemical behavior. The provided experimental protocols offer a standardized approach to obtaining reliable spectroscopic data for this and similar compounds.

References

-

Bruker. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Wikipedia. (2024, October 26). Mass spectrometry. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ResearchGate. (2023, July 15). How to predict IR Spectra? Retrieved from [Link]

-

Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

-

Valdés, M. F., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(3), 415. Retrieved from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

Sources

- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utsc.utoronto.ca [utsc.utoronto.ca]

- 3. agilent.com [agilent.com]

- 4. as.uky.edu [as.uky.edu]

- 5. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]

- 6. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to 1-(6-Chloropyridin-2-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-chloropyridin-2-yl)ethanone, a key heterocyclic building block in modern medicinal chemistry. The document elucidates its chemical identity, physicochemical properties, and detailed synthetic methodologies. A critical analysis of its spectroscopic data, including ¹H NMR, ¹³C NMR, and FTIR, is presented with full spectral assignments to aid in unambiguous identification and quality control. Furthermore, this guide explores the strategic application of this versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on its role in the development of targeted therapies such as kinase inhibitors. Experimental protocols, mechanistic insights, and safety considerations are detailed to support researchers in leveraging this compound for novel drug discovery and development.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in drug discovery, present in a multitude of approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for medicinal chemists. Halogenated pyridines, in particular, serve as versatile intermediates, offering reactive handles for a variety of cross-coupling reactions to construct complex molecular architectures. 1-(6-Chloropyridin-2-yl)ethanone has emerged as a particularly valuable building block due to the orthogonal reactivity of its chloro and acetyl functional groups. This guide aims to provide a detailed technical resource for scientists working with this important chemical entity.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization.

| Property | Value | Source |

| IUPAC Name | 1-(6-chloropyridin-2-yl)ethanone | [1] |

| Synonyms | 2-Acetyl-6-chloropyridine | [1] |

| CAS Number | 152356-57-5 | [1] |

| Molecular Formula | C₇H₆ClNO | [1] |

| Molecular Weight | 155.58 g/mol | [1] |

Safety and Handling:

1-(6-Chloropyridin-2-yl)ethanone is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of 1-(6-Chloropyridin-2-yl)ethanone

The synthesis of 1-(6-chloropyridin-2-yl)ethanone can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Two common and effective methods are highlighted below.

Grignard Reaction with a Nitrile Precursor

A robust method for the synthesis of ketones involves the reaction of a Grignard reagent with a nitrile. In this case, 2-chloro-6-cyanopyridine serves as a key precursor.

Workflow Diagram:

Sources

Physical properties of 1-(6-Chloropyridin-2-yl)ethanone

An In-depth Technical Guide to the Physical Properties of 1-(6-Chloropyridin-2-yl)ethanone

Introduction

1-(6-Chloropyridin-2-yl)ethanone, also known as 2-acetyl-6-chloropyridine, is a substituted pyridine derivative that serves as a crucial building block in modern synthetic chemistry. Its unique electronic and structural features, stemming from the chloro-substituted pyridine ring and the acetyl group, make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and novel materials. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is a fundamental prerequisite for its effective handling, characterization, reaction optimization, and integration into complex synthetic pathways.

This guide provides an in-depth examination of the core physical and spectroscopic properties of 1-(6-Chloropyridin-2-yl)ethanone. Moving beyond a simple datasheet, this document elucidates the causality behind its characteristics and outlines the standard methodologies for their validation, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Section 1: Core Physicochemical Properties

The fundamental physical properties of a compound dictate its behavior in a laboratory setting, from storage and dissolution to its role in a reaction mixture. While extensive experimental data for 1-(6-Chloropyridin-2-yl)ethanone is not widely published in peer-reviewed literature, a combination of computed data from robust databases and information from analogous compounds provides a reliable profile.

The properties are summarized in the table below. It is critical to note that many of these values are computationally derived and should be experimentally verified for any new batch of the compound.[1] The appearance is based on typical observations for similar solid heterocyclic ketones as noted in vendor Certificates of Analysis.[2][3][4]

| Property | Value / Description | Source |

| IUPAC Name | 1-(6-chloropyridin-2-yl)ethanone | PubChem[1] |

| Synonyms | 2-Acetyl-6-chloropyridine | PubChem[1] |

| CAS Number | 152356-57-5 | PubChem[1] |

| Molecular Formula | C₇H₆ClNO | PubChem[1] |

| Molecular Weight | 155.58 g/mol | PubChem[1] |

| Appearance | Predicted: White to off-white or light yellow solid | Inferred from[2][3][4] |

| Hydrogen Bond Donors | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 2 (N, O) | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Polar Surface Area | 29.54 Ų | PubChem (Computed)[1] |

| logP (Octanol/Water) | 1.8 | PubChem (Computed)[1] |

Note: Melting point, boiling point, and specific solubility data require experimental determination and are not consistently reported in available literature.

Section 2: Predicted Spectroscopic Profile

Spectroscopic analysis is the cornerstone of chemical identification and structural elucidation. In the absence of publicly archived spectra for 1-(6-Chloropyridin-2-yl)ethanone, a theoretical profile based on its molecular structure provides an authoritative guide for researchers verifying its identity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet in the aliphatic region. The electron-withdrawing nature of the nitrogen atom and the chlorine atom will deshield the pyridine ring protons, shifting them downfield.

-

Predicted ¹H NMR Signals (in CDCl₃, 400 MHz):

-

δ ~7.8-8.0 ppm (t, 1H): A triplet corresponding to the proton at the C4 position (H-4), split by the two adjacent protons (H-3 and H-5).

-

δ ~7.6-7.8 ppm (d, 1H): A doublet for the proton at the C3 or C5 position.

-

δ ~7.4-7.6 ppm (d, 1H): A doublet for the remaining proton at the C3 or C5 position.

-

δ ~2.7 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the acetyl methyl group (-CH₃).

-

Caption: Predicted ¹H NMR assignments for 1-(6-Chloropyridin-2-yl)ethanone.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework. The carbonyl carbon is expected to be the most downfield signal.

-

Predicted ¹³C NMR Signals (in CDCl₃, 100 MHz):

-

δ ~198-202 ppm: Carbonyl carbon (C=O).

-

δ ~150-155 ppm: Quaternary carbon attached to the acetyl group (C2).

-

δ ~148-152 ppm: Carbon bearing the chlorine atom (C6).

-

δ ~138-142 ppm: C4 carbon of the pyridine ring.

-

δ ~120-130 ppm: C3 and C5 carbons of the pyridine ring.

-

δ ~25-28 ppm: Acetyl methyl carbon (-CH₃).

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a clear molecular ion peak. A key diagnostic feature will be the isotopic pattern of chlorine.

-

Molecular Ion (M⁺): A prominent peak cluster will appear at m/z 155 and m/z 157.

-

Isotopic Pattern: The M⁺ and M+2 peaks will have a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl).

-

Major Fragment Ions:

-

m/z 140: Loss of the methyl group ([M-CH₃]⁺).

-

m/z 112: Loss of the acetyl group ([M-COCH₃]⁺), followed by rearrangement.

-

m/z 43: Acetyl cation ([CH₃CO]⁺).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Predicted Key IR Absorption Bands:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~3000-2900 cm⁻¹: Aliphatic C-H stretching from the methyl group.

-

~1710-1690 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the aryl ketone.[5]

-

~1600-1400 cm⁻¹: Multiple bands for the C=C and C=N aromatic ring stretching vibrations.

-

~800-700 cm⁻¹: C-Cl stretching vibration.

-

Section 3: Experimental Methodologies for Characterization

To ensure the identity, purity, and consistency of 1-(6-Chloropyridin-2-yl)ethanone for research and development, a systematic characterization workflow is essential.

Sources

An In-depth Technical Guide to the Safety and Hazards of 1-(6-Chloropyridin-2-yl)ethanone

Introduction: Acknowledging the Chemical Landscape

1-(6-Chloropyridin-2-yl)ethanone (CAS No: 152356-57-5) is a substituted pyridine derivative utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility in drug discovery and development necessitates a thorough and practical understanding of its safety profile. This guide moves beyond a simple recitation of datasheet information, providing a synthesized, field-proven perspective on managing the risks associated with this compound. The protocols and insights herein are designed to create a self-validating system of safety, ensuring that researchers can handle this chemical with confidence and precision.

Section 1: Core Chemical and Physical Identity

A foundational understanding of a compound's physical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under laboratory conditions and inform appropriate handling, storage, and emergency response strategies.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO | PubChem[1] |

| Molecular Weight | 155.58 g/mol | PubChem[1] |

| CAS Number | 152356-57-5 | PubChem[1] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 30 - 32 °C (86 - 90 °F) | Sigma-Aldrich |

| Boiling Point | 250 °C (482 °F) at 987 hPa | Sigma-Aldrich |

| Solubility | Slightly soluble in water. | NOAA[2] |

Section 2: Globally Harmonized System (GHS) Hazard Identification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. 1-(6-Chloropyridin-2-yl)ethanone is classified with several key hazards that demand stringent control measures.[1]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Aggregated data from ECHA C&L Inventory and supplier safety data sheets.[1]

Visualizing GHS Hazards

The following diagram illustrates the primary GHS pictogram and the associated warnings for this compound. Understanding this symbolism is critical for at-a-glance hazard recognition in the laboratory.

Caption: GHS Exclamation Mark pictogram and its associated hazards.

Section 3: Toxicological Profile and Routes of Exposure

The primary toxicological concerns with 1-(6-Chloropyridin-2-yl)ethanone are irritant effects upon direct contact and acute toxicity if ingested.[3]

-

Dermal (Skin) Exposure: As a designated skin irritant (H315), the compound can cause redness, inflammation, and pain upon contact.[1] Prolonged or repeated exposure may lead to more severe dermatitis. The primary causality is the chemical's ability to disrupt the lipid barrier of the epidermis.

-

Ocular (Eye) Exposure: Direct contact with the eyes will cause serious irritation (H319), characterized by redness, pain, and potential damage to the cornea.[1] Immediate and thorough irrigation is critical to mitigate injury.

-

Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation (H335), leading to symptoms such as coughing, shortness of breath, and inflammation of the mucous membranes.[1] This is particularly relevant when handling the powdered solid.

-

Ingestion: The compound is classified as harmful if swallowed (H302). Ingestion may lead to irritation of the gastrointestinal tract, nausea, vomiting, and systemic effects.[4]

Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.

Section 4: Exposure Control and Personal Protection

A multi-layered approach, prioritizing engineering controls over personal protective equipment (PPE), is essential for minimizing exposure.

Engineering Controls

The primary defense is to handle the chemical in a controlled environment.

-

Fume Hood: All weighing and transfer operations involving the solid material should be conducted in a certified chemical fume hood to control airborne dust and potential vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[5]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific task.

| Task | Required PPE | Rationale |

| Weighing/Handling Solid | - Nitrile or Neoprene Gloves- Safety Goggles with Side Shields- Lab Coat- (Optional) Face shield | Protects against skin contact with dust, eye splashes, and contamination of personal clothing. A face shield offers enhanced protection against unexpected aerosolization. |

| Handling Solutions | - Nitrile or Neoprene Gloves- Safety Goggles- Lab Coat | Provides necessary protection against splashes and drips of the dissolved compound. |

| Large-Scale Operations (>10g) | - Double-gloving (Nitrile)- Face Shield over Safety Goggles- Chemical-resistant Apron over Lab Coat | Increased risk of significant splashes or spills necessitates enhanced dermal and facial protection. |

PPE Selection Workflow

The following workflow provides a logical pathway for determining the appropriate level of PPE.

Caption: Decision workflow for selecting appropriate PPE.

Section 5: Safe Handling and Storage Protocols

Adherence to a strict handling protocol is non-negotiable.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.

-

PPE Donning: Don the required PPE as determined by the workflow in Section 4. Always inspect gloves for any signs of degradation or pinholes before use.[5]

-

Chemical Transfer: When weighing the solid, use a non-sparking spatula. Minimize the generation of dust by handling the material gently.[5][6] Keep the container closed when not in use.

-

Post-Handling: After use, securely close the primary container. Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.

-

PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage Requirements

-

Location: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[5][7]

-

Incompatibilities: Keep away from incompatible substances such as strong oxidizing agents and acid chlorides.

-

Ignition Sources: Store away from sources of ignition, heat, and direct sunlight.[7][8]

Section 6: Emergency Procedures

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[5][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Call a poison center or doctor immediately.[7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][10]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen chloride.[7]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Accidental Release (Spill) Response Workflow

Caption: Step-by-step workflow for responding to an accidental spill.

Section 7: Stability and Reactivity

-

Reactivity: No specific reactivity data is available, but the compound is stable under recommended storage conditions.[11]

-

Chemical Stability: Stable under normal temperatures and pressures.[11]

-

Conditions to Avoid: Avoid dust generation, excess heat, and all sources of ignition.[5][7]

-

Incompatible Materials: Strong oxidizing agents, acid chlorides.

-

Hazardous Decomposition Products: Combustion will produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[7]

References

-

1-(6-Chloropyridin-2-yl)ethanone | C7H6ClNO | CID 11579167. PubChem, National Center for Biotechnology Information. [Link]

-

Material Safety Data Sheet. Cole-Parmer. [Link]

-

Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

-

Safety Data Sheet. Ashland. [Link]

-

Safety Data Sheet. [Link]

Sources

- 1. 1-(6-Chloropyridin-2-yl)ethanone | C7H6ClNO | CID 11579167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. files.dep.state.pa.us [files.dep.state.pa.us]

- 5. cdn.scimplify.com [cdn.scimplify.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. abmole.com [abmole.com]

- 10. echemi.com [echemi.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

The Rising Therapeutic Potential of 1-(6-Chloropyridin-2-yl)ethanone Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, a privileged scaffold that has given rise to a multitude of therapeutic agents. Its unique electronic properties and ability to engage in a variety of non-covalent interactions have made it a favored building block in the design of novel drugs. Within this vast chemical space, derivatives of 1-(6-chloropyridin-2-yl)ethanone are emerging as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the synthesis, biological evaluation, and mechanistic insights of these versatile molecules. We will explore their potential as anticancer and antimicrobial agents, providing not just a review of the existing literature, but a practical, in-depth resource complete with experimental protocols and data-driven analysis to empower your own research endeavors.

I. The Synthetic Gateway: Accessing the 1-(6-Chloropyridin-2-yl)ethanone Core

The journey into the biological activities of these derivatives begins with the efficient and scalable synthesis of the core scaffold, 1-(6-chloropyridin-2-yl)ethanone. The strategic placement of the chloro and acetyl groups on the pyridine ring provides two reactive handles for a diverse array of chemical transformations, allowing for the generation of extensive compound libraries.

A common and effective synthetic route to the parent compound is outlined below. The rationale behind this approach lies in its use of readily available starting materials and robust reaction conditions, making it amenable to laboratory-scale synthesis and potential scale-up.

Experimental Protocol: Synthesis of 1-(6-Chloropyridin-2-yl)ethanone

Objective: To synthesize the core intermediate, 1-(6-chloropyridin-2-yl)ethanone, which will serve as the precursor for various biologically active derivatives.

Materials:

-

2,6-Dichloropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylacetamide (DMA)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,6-dichloropyridine (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.0 eq) is added dropwise to the cooled solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour. This step selectively monolithiates the pyridine ring at the 6-position due to the directing effect of the chloro group at the 2-position.

-

Acetylation: N,N-Dimethylacetamide (1.1 eq) is added dropwise to the reaction mixture. The resulting solution is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-(6-chloropyridin-2-yl)ethanone as a solid.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Expanding the Chemical Universe: Synthesis of Bioactive Derivatives

The true therapeutic potential of the 1-(6-chloropyridin-2-yl)ethanone scaffold is unlocked through the synthesis of its derivatives. The ketone moiety serves as a versatile anchor point for the introduction of various pharmacophores, leading to compounds with diverse biological profiles. Here, we will explore the synthesis of three key classes of derivatives: chalcones, pyrazoles, and thiosemicarbazones.

A. Chalcones: The α,β-Unsaturated Ketone Powerhouse

Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated carbonyl system, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The synthesis of chalcones from 1-(6-chloropyridin-2-yl)ethanone is typically achieved through a Claisen-Schmidt condensation.

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Objective: To synthesize a chalcone derivative via the Claisen-Schmidt condensation of 1-(6-chloropyridin-2-yl)ethanone with a substituted aromatic aldehyde.

Materials:

-

1-(6-Chloropyridin-2-yl)ethanone (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Ice

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve 1-(6-chloropyridin-2-yl)ethanone and the substituted aromatic aldehyde in ethanol.

-

Base Addition: To the stirred solution, add an aqueous solution of NaOH or KOH dropwise at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically stirred for several hours until completion.

-

Precipitation and Isolation: Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl. The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Recrystallization: The crude chalcone is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.

B. Pyrazoles: A Versatile Heterocyclic Core

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their broad spectrum of pharmacological activities.[1] The synthesis of pyrazole derivatives from 1-(6-chloropyridin-2-yl)ethanone often proceeds through a chalcone intermediate.

Caption: Synthesis of pyrazoles from chalcone intermediates.

Objective: To synthesize a pyrazole derivative from a chalcone precursor.

Materials:

-

Chalcone derivative (from the previous step) (1.0 eq)

-

Hydrazine hydrate or a substituted hydrazine (1.2 eq)

-

Glacial acetic acid or ethanol

Procedure:

-

Reaction Setup: A solution of the chalcone derivative in glacial acetic acid or ethanol is prepared in a round-bottom flask.

-

Hydrazine Addition: Hydrazine hydrate or the substituted hydrazine is added to the solution.

-

Reflux: The reaction mixture is refluxed for several hours. The progress of the reaction is monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried.

-

Purification: The crude pyrazole derivative is purified by recrystallization from a suitable solvent.

C. Thiosemicarbazones: Metal Chelators with Anticancer Potential